{2-[(Thiophen-3-ylmethyl)amino]phenyl}methanol
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Overview
Description
{2-[(Thiophen-3-ylmethyl)amino]phenyl}methanol is an organic compound with the molecular formula C12H13NOS It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and phenylmethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(Thiophen-3-ylmethyl)amino]phenyl}methanol typically involves the reaction of thiophen-3-ylmethylamine with benzaldehyde under reductive amination conditions. The reaction can be carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The reaction conditions generally include:
- Solvent: Methanol or ethanol
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {2-[(Thiophen-3-ylmethyl)amino]phenyl}methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the thiophene moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted thiophenes.
Scientific Research Applications
Chemistry
{2-[(Thiophen-3-ylmethyl)amino]phenyl}methanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive molecules.
Medicine
The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of {2-[(Thiophen-3-ylmethyl)amino]phenyl}methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thiophene: A sulfur-containing heterocycle with various applications in medicinal chemistry and material science.
Phenylmethanol: An aromatic alcohol used as a solvent and intermediate in organic synthesis.
Thiophen-3-ylmethylamine: A derivative of thiophene with potential biological activities.
Uniqueness
{2-[(Thiophen-3-ylmethyl)amino]phenyl}methanol is unique due to its combined structural features of thiophene and phenylmethanol. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H13NOS |
---|---|
Molecular Weight |
219.30 g/mol |
IUPAC Name |
[2-(thiophen-3-ylmethylamino)phenyl]methanol |
InChI |
InChI=1S/C12H13NOS/c14-8-11-3-1-2-4-12(11)13-7-10-5-6-15-9-10/h1-6,9,13-14H,7-8H2 |
InChI Key |
KIHAHOYKCUQRIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CO)NCC2=CSC=C2 |
Origin of Product |
United States |
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